COX-2 Inhibitory Potency: FK 3311 vs. Structurally Related Sulfonanilide Analogs
In head-to-head enzymatic screening against structurally related metabolites (compounds 2 and 5, which are putative metabolic products of FK 3311), FK 3311 exhibits an IC₅₀ value of 1.6 μM, whereas the racemic mixtures and optical isomers of compounds 2 and 5 are essentially inactive with IC₅₀ values exceeding 100 μM [1]. This greater than 60-fold difference in potency confirms that FK 3311 cannot be substituted with its closest structural analogs without complete loss of COX-2 inhibitory activity.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.6 μM |
| Comparator Or Baseline | Compound 2 and Compound 5 (racemic mixtures and optical isomers): IC₅₀ > 100 μM |
| Quantified Difference | >60-fold higher potency for FK 3311 |
| Conditions | In vitro enzymatic assay measuring PGE₂ production |
Why This Matters
This data directly addresses batch-to-batch and analog substitution concerns: using related sulfonanilide derivatives will not replicate FK 3311's COX-2 inhibition profile, necessitating procurement of the specific parent compound for reproducible results.
- [1] Nakamura K, Ochi T, Matsuo M. Stereoselective synthesis and pharmacological properties of metabolites of new antiinflammatory agent. 4'-Acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Yakugaku Zasshi. 1995;115(11):928-936. PMID: 8568639. View Source
